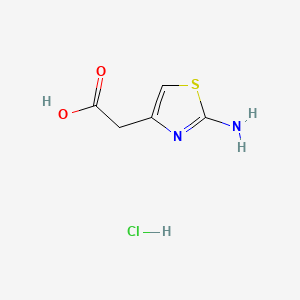

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

Overview

Description

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, also known as ATAAH, is an organic molecule composed of two amino acids, a thiazole and acetic acid. It is a white crystalline solid with a melting point of 191-193°C. ATAAH is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments due to its ability to act as a catalyst for chemical reactions.

Scientific Research Applications

Synthesis and Preparation Methods

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is an intermediate compound used in the synthesis of various derivatives, offering a range of applications in scientific research. One method involves treating (Z)-(2-aminothiazol-4-yl) -2-methoxyiminoacetic acid with specific reagents to yield high-quality (Z) - (2-aminothiazol-4-yl) -2-methoxyiminoacetyl-chloride hydrochloride (Daloia et al., 1993). Another technique focuses on synthesizing Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride from 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid through acidification and chlorination, yielding derivatives with potential for industrial production (Jian, 2006).

Crystal Structure Analysis

The crystal structure of 4-(2-Aminothiazol-4-yl)-4-(hydroxyimino)acetic ester, a derivative of this compound, has been analyzed, revealing its monoclinic form and specific conformational properties, which could be of interest in understanding the compound's interactions and stability in various applications (Miao et al., 2003).

Advanced Derivative Formation

Research has been conducted on creating advanced derivatives from this compound, such as the synthesis of SCE-1365, a compound under extensive clinical trial. This synthesis involves introducing a methoxyimino group into the 7-acyl side chain of 7b-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporins, highlighting the compound's versatility in forming structurally complex and potentially therapeutically significant derivatives (Ochiai et al., 1981).

Safety and Hazards

properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515306 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66659-20-9 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)